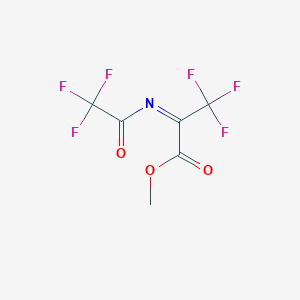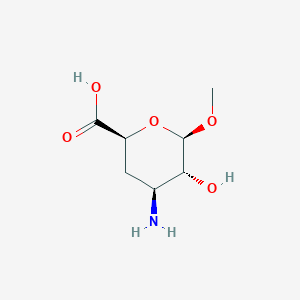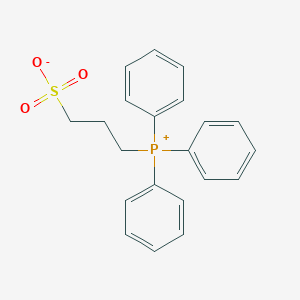
2,4,5-Trifluorobenzotrifluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2,4,5-trifluorobenzotrifluoride derivatives involves advanced techniques such as continuous flow synthesis and Grignard exchange reactions. For instance, the continuous flow synthesis of 2,4,5-trifluorobenzoic acid, a related compound, has been achieved through a microflow process involving the generation of an aryl-Grignard reagent followed by carboxylation with CO2, demonstrating the importance of 2,4,5-trifluorobenzotrifluoride derivatives in synthetic chemistry (Deng et al., 2015).
Molecular Structure Analysis
The molecular structure of fluorinated aromatic compounds, including 2,4,5-trifluorobenzotrifluoride derivatives, is characterized by significant deviations from standard geometries due to the presence of fluorine atoms. These deviations impact the compound's reactivity and physical properties. Electron diffraction studies and ab initio calculations on related fluorinated benzene derivatives, such as 1,2,4,5-tetrafluorobenzene, provide insights into the slight deviations from D6h symmetry and the uniformity of C-C bond lengths in these structures (Schei et al., 1984).
Chemical Reactions and Properties
2,4,5-Trifluorobenzotrifluoride derivatives participate in diverse chemical reactions, including nucleophilic 5-endo-trig cyclizations, highlighting their utility in synthesizing fluorinated heterocycles and carbocycles. These reactions underscore the versatility of fluorinated compounds in accessing a wide range of structurally complex and functionally rich molecules (Ichikawa et al., 2008).
Physical Properties Analysis
Fluorinated compounds, including 2,4,5-trifluorobenzotrifluoride derivatives, exhibit unique physical properties due to the presence of fluorine atoms. These properties include enhanced solubility in organic solvents and lower dielectric constants, which are beneficial for applications in materials science and electronics. For instance, fluorinated polyimides derived from trifluoromethyl-containing aromatic diamines demonstrate improved optical transparency, solubility, and lower moisture adsorption compared to non-fluorinated analogs (Yang et al., 2004).
Chemical Properties Analysis
The chemical properties of 2,4,5-trifluorobenzotrifluoride derivatives are influenced by the electron-withdrawing nature of fluorine atoms, which affect the compound's reactivity towards nucleophilic substitution and electrophilic addition reactions. This reactivity pattern is essential for the synthesis of various fluorinated organic compounds, including pharmaceuticals and agrochemicals. The synthesis and reactivity of fluorinated polyimides, for example, highlight the impact of fluorination on improving material properties such as solubility and thermal stability (Chen et al., 2020).
Applications De Recherche Scientifique
Environmental Monitoring and Pollution Studies
Studies on related fluorinated compounds, such as 2,4,6-tribromophenol and its environmental impact, highlight the significance of monitoring and understanding the behavior of fluorinated pollutants. Koch and Sures (2018) discussed the widespread production and environmental presence of brominated phenols, their toxicokinetics, and toxicodynamics, emphasizing the need for comprehensive environmental monitoring and the identification of gaps in current knowledge on these chemicals (Koch & Sures, 2018). Such research underscores the potential for 2,4,5-Trifluorobenzotrifluoride to be studied in similar contexts, focusing on its environmental distribution, stability, and degradation products.
Advanced Materials and Catalysis
Research on nitrogen-doped porous polymers for CO2 capture and conversion into fuels by Mukhtar et al. (2020) illustrates the role of structurally complex molecules in developing sustainable and efficient materials for environmental applications (Mukhtar et al., 2020). The involvement of trifluoromethyl groups in these materials suggests a potential area of application for 2,4,5-Trifluorobenzotrifluoride in the synthesis and functionalization of materials aimed at gas separation and catalysis.
Synthesis Methodologies and Chemical Transformations
The review by Shen et al. (2015) on C-F bond activation in aliphatic fluorides demonstrates the growing interest in methodologies for the synthesis of fluorinated compounds, highlighting their utility in creating new building blocks for organic synthesis (Shen et al., 2015). This area of research is directly relevant to 2,4,5-Trifluorobenzotrifluoride, suggesting its potential applications in the development of novel synthetic routes and the exploration of its reactivity for creating complex fluorinated molecules.
Safety and Hazards
Propriétés
IUPAC Name |
1,2,4-trifluoro-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F6/c8-4-2-6(10)5(9)1-3(4)7(11,12)13/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHFUVFJLYJMFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50556340 |
Source


|
| Record name | 1,2,4-Trifluoro-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50556340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Trifluorobenzotrifluoride | |
CAS RN |
112290-07-0 |
Source


|
| Record name | 1,2,4-Trifluoro-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50556340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[3-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-2-hydroxypropyl] 4-phenylmethoxybenzoate](/img/structure/B39225.png)






